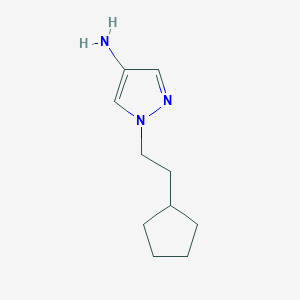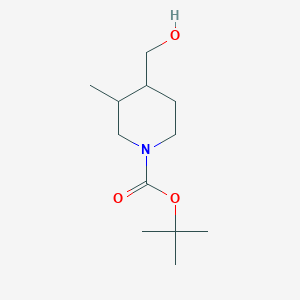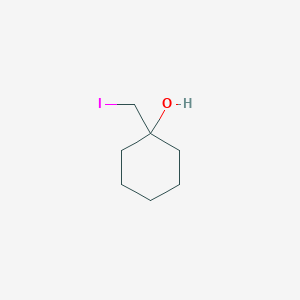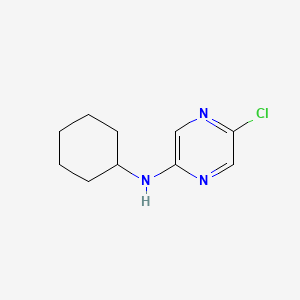
5-Chloro-N-cyclohexylpyrazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-N-cyclohexylpyrazin-2-amine is an organic compound with the molecular formula C10H14ClN3 It is a derivative of pyrazine, characterized by the presence of a chlorine atom at the 5-position and a cyclohexylamine group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-cyclohexylpyrazin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with pyrazine derivatives, such as 5-chloropyrazine-2-carboxylic acid.
Amidation Reaction: The carboxylic acid group is converted to an amide using cyclohexylamine under appropriate conditions, often involving a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Reduction: The amide is then reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly scale up the production while maintaining product purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-N-cyclohexylpyrazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can lead to the formation of secondary amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of substituted pyrazine derivatives.
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of secondary amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-Chloro-N-cyclohexylpyrazin-2-amine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it a valuable building block for various applications.
Mecanismo De Acción
The mechanism of action of 5-Chloro-N-cyclohexylpyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the cyclohexylamine group contribute to its binding affinity and specificity. The compound may inhibit or activate biological pathways by forming stable complexes with its targets, leading to desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-N-methylpyrazin-2-amine: Similar structure but with a methyl group instead of a cyclohexyl group.
5-Chloro-N-phenylpyrazin-2-amine: Similar structure but with a phenyl group instead of a cyclohexyl group.
5-Chloro-N-ethylpyrazin-2-amine: Similar structure but with an ethyl group instead of a cyclohexyl group.
Uniqueness
5-Chloro-N-cyclohexylpyrazin-2-amine is unique due to the presence of the bulky cyclohexyl group, which can influence its steric and electronic properties. This uniqueness can lead to different reactivity and binding characteristics compared to its analogs, making it a valuable compound for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H14ClN3 |
|---|---|
Peso molecular |
211.69 g/mol |
Nombre IUPAC |
5-chloro-N-cyclohexylpyrazin-2-amine |
InChI |
InChI=1S/C10H14ClN3/c11-9-6-13-10(7-12-9)14-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,13,14) |
Clave InChI |
OSMPFBHQPQNCAL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC2=CN=C(C=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


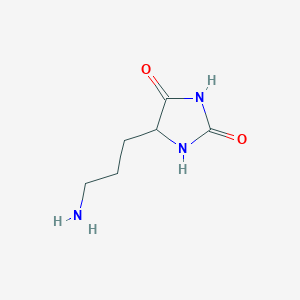
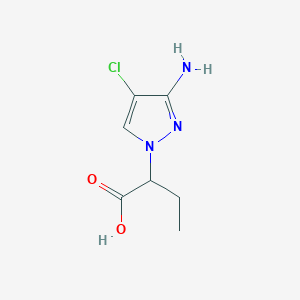
![2-[4-(Pyrimidin-2-yl)piperazin-1-yl]ethan-1-aminedihydrochloride](/img/structure/B13073741.png)
![tert-Butyl7-hydroxy-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13073747.png)
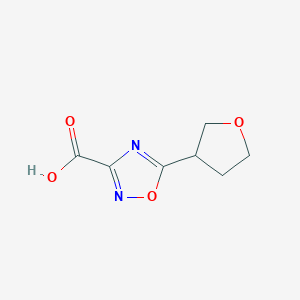

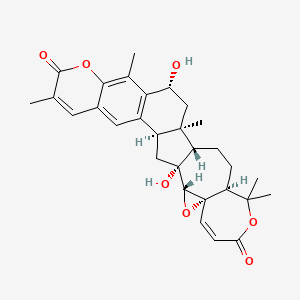
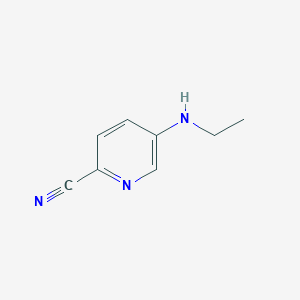
![methyl (4R)-4-[(3R,5S,6E,8S,9S,10R,13R,14S,17R)-6-ethylidene-3-hydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13073782.png)
